molecular formula C22H27NO4S B2436021 (3-(Benzyloxy)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 2097910-54-6

(3-(Benzyloxy)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2436021
CAS No.: 2097910-54-6
M. Wt: 401.52
InChI Key: OVNBTTCNRQWKER-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzyloxy group and a tert-butylsulfonyl group attached to it. Pyrrolidine derivatives are known to possess various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including the functionalization of alkyl boronic esters .


Chemical Reactions Analysis

Again, without specific studies on this compound, it’s challenging to provide an accurate chemical reactions analysis. Pyrrolidine derivatives are known to undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the pyrrolidine ring could contribute to its basicity, while the benzyloxy and tert-butylsulfonyl groups could influence its solubility .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (3-(Benzyloxy)phenyl)(3-(tert-butylsulfonyl)pyrrolidin-1-yl)methanone, due to its complex structure, plays a significant role in the synthesis of boric acid ester intermediates with benzene rings. A detailed study by Huang et al. (2021) outlines a three-step substitution reaction to obtain such intermediates. Their research focuses on confirming the structures of these compounds through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, the study delves into the conformational and crystallographic analyses of these compounds, comparing molecular structures optimized by density functional theory (DFT) with those determined by single crystal X-ray diffraction. The findings highlight the consistent molecular structures and further investigate the molecular electrostatic potential and frontier molecular orbitals through DFT, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Radical Alkenylation and Organic Synthesis

The compound also finds application in the area of radical alkenylation of C(sp3)–H bonds, offering a method for the direct extension of carbon skeletons for the synthesis of structurally complex natural products and pharmaceuticals. Amaoka et al. (2014) achieved direct alkenylation employing benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This metal-free reaction enables the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner. The derived sulfonylalkenes could be further converted to prenyl and pyrrole derivatives, showcasing an efficient method for synthesizing complex molecules (Amaoka et al., 2014).

Catalytic Applications and Chemical Transformations

In the realm of catalysis and chemical transformations, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the compound , have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These sulfones serve as valuable building blocks in organic synthesis, underscoring their significance in synthesizing structurally diverse and complex organic molecules. Guinchard et al. (2005) describe some chemical transformations that exhibit their utility as intermediates in organic synthesis, demonstrating the versatility of such compounds in the field (Guinchard et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives have been found to exhibit a range of biological activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the known biological activity of pyrrolidine derivatives , it could be of interest in medicinal chemistry.

Properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-12-13-23(15-20)21(24)18-10-7-11-19(14-18)27-16-17-8-5-4-6-9-17/h4-11,14,20H,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNBTTCNRQWKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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